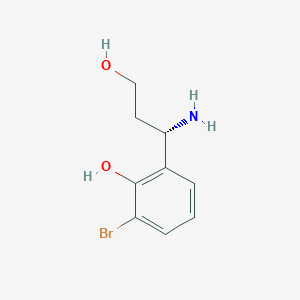![molecular formula C11H11ClN4 B13054399 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13054399.png)
4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrrolo[2,3-B]pyridine core with a chloro substituent at the 4-position and an isopropyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine typically involves the construction of the pyrazolopyridine core followed by the introduction of the chloro and isopropyl substituents. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-chloro-3-nitropyridine with isopropylhydrazine in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is studied for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Shares a similar core structure but with different substituents.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another related compound with a different arrangement of rings and substituents.
Uniqueness
4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is unique due to its specific chloro and isopropyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H11ClN4 |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
7-chloro-3-propan-2-yl-3,4,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C11H11ClN4/c1-6(2)16-9-7-3-4-13-11(7)15-10(12)8(9)5-14-16/h3-6,14H,1-2H3 |
Clé InChI |
OISOANHGFHVDBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C3C=CN=C3N=C(C2=CN1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13054334.png)




![(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13054359.png)
![Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13054367.png)
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)
![3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13054374.png)



